Home > Products > Screening Compounds P77672 > [1-(2-hydroxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
[1-(2-hydroxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone -

[1-(2-hydroxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Catalog Number: EVT-4806889
CAS Number:
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Given the structural similarities, methanone could potentially exhibit biological activity relevant to:

  • Pain management: Similar to compounds discussed in paper [], it might possess analgesic properties.
  • Neurological disorders: The piperidine ring and thienyl group present could suggest potential for activity against neurological targets, similar to compounds in paper [] and [].
  • Inflammation and immune response: The compound might have anti-inflammatory properties, like the compounds investigated in paper [].
Future Directions

To gain a better understanding of the properties and applications of methanone, further research is necessary. This may include:

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate, also known as R 31 833, is an extremely potent analgesic compound. It displays analgesic activity 10,031 times greater than morphine.

Relevance: R 31 833 shares a core piperidine ring structure with methanone. Both compounds feature a 4-substituted piperidine ring, highlighting a structural similarity that might contribute to their potential pharmacological activities.

cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 32 792)

Compound Description: cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 32 792) is a long-acting analgesic compound with a duration of action exceeding 8 hours.

Relevance: Similar to R 31 833, R 32 792 also shares the core piperidine ring structure with methanone. It further demonstrates the significance of the 4-substituted piperidine motif in potentially contributing to analgesic properties.

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

Compound Description: N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, designated as R 33 352, is a short-acting analgesic compound. Its analgesic effect lasts for approximately 0.74 hours.

Relevance: R 33 352, while sharing the common piperidine structure with methanone, also introduces a 2-thienyl moiety. This structural feature, present in both R 33 352 and the target compound, suggests a potential role of the thienyl group in influencing analgesic properties and duration of action.

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

Compound Description: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) demonstrates a rapid onset of action and exhibits analgesic potency 4,521 times greater than morphine. Notably, it possesses a high safety margin.

Relevance: R 30 730 further strengthens the connection between the 2-thienyl group and analgesic activity observed in both this compound and methanone. The presence of a methoxymethyl group at the 4-position of the piperidine ring, compared to the hydroxybenzyl group in the target compound, suggests potential modifications to explore within this structural class for modulating analgesic properties.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A) is a known cannabinoid CB1 receptor antagonist. It exhibits high affinity for the CB1 receptor (Ki = 1.8 ± 0.075 nM) and moderate affinity for the CB2 receptor (Ki = 514 ± 30 nM).

Relevance: While SR 141716A does not directly share structural motifs with methanone, its categorization as a cannabinoid receptor antagonist highlights the potential of exploring the target compound and its analogs for cannabinoid-related activity. This connection stems from the well-documented involvement of piperidine derivatives in cannabinoid pharmacology.

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide], also known as NESS 0327, is a novel and highly selective cannabinoid CB1 receptor antagonist.

Relevance: Similar to SR 141716A, NESS 0327's classification as a cannabinoid CB1 receptor antagonist further reinforces the potential of investigating methanone for cannabinoid-related activity. The presence of a piperidine ring in both NESS 0327 and the target compound, coupled with the established role of piperidine derivatives in cannabinoid pharmacology, suggests a potential avenue for exploration.

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, designated as SR147778, is a potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both the rat brain and human CB1 recombinant receptors.

Relevance: SR147778, another potent CB1 antagonist featuring a piperidine ring, adds to the growing evidence supporting the potential of investigating methanone and its analogs for cannabinoid-related activity. The recurring presence of piperidine rings in CB1 antagonists highlights the significance of this structural feature in the development of cannabinoid modulators.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627)

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, also known as PD 71627, is a compound that exhibits an antipsychotic-like profile in behavioral tests but does not bind to dopamine receptors. It has been associated with mammary adenocarcinomas in male rats and is a potent mutagen.

Relevance: Although PD 71627 does not directly share the piperidine or thienyl moieties with methanone, its classification as a potential antipsychotic agent suggests a possible avenue for investigating the target compound and its analogs for similar activities. This connection arises from the documented involvement of piperidine derivatives in various central nervous system activities, including antipsychotic effects.

[4-(2-chlorophenyl-4-fluoro-1-piperidinyl][5-(1H-pyrazol-4-yl)-3-thienyl]-methanone

Compound Description: [4-(2-chlorophenyl-4-fluoro-1-piperidinyl][5-(1H-pyrazol-4-yl)-3-thienyl]-methanone is a 11βHSD1 inhibitor shown to exacerbate hepatic myofibroblast activation and liver fibrosis in mice. It attenuates the inhibitory effect of glucocorticoids on the expression of key profibrotic genes.

Relevance: This compound exhibits close structural similarities to methanone. It features both a piperidine ring and a thienyl group, key structural motifs found in the target compound. This strong structural resemblance indicates potential for overlapping or related biological activities. The specific effects of this compound on myofibroblast activation and liver fibrosis suggest areas for further investigation regarding the target compound's biological profile.

Properties

Product Name

[1-(2-hydroxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

IUPAC Name

[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO2S/c1-13-8-10-22-18(13)17(21)15-6-4-9-19(12-15)11-14-5-2-3-7-16(14)20/h2-3,5,7-8,10,15,20H,4,6,9,11-12H2,1H3

InChI Key

OBOFSBKZBKENJV-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3O

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.